

Azomethine-H Monosodium Salt Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azomethine-H monosodium salt hydrate*

Cat. No.: B2641098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azomethine-H monosodium salt hydrate is a pre-metallized dye and a sensitive chromogenic reagent widely utilized in analytical chemistry. Its primary application lies in the colorimetric and spectrophotometric determination of boron in various matrices, including soil, water, plant tissues, and industrial materials. This technical guide provides an in-depth overview of the chemical and physical properties of **Azomethine-H monosodium salt hydrate**, detailed experimental protocols for its use, and a summary of its synthesis.

Chemical and Physical Properties

Azomethine-H monosodium salt hydrate is a yellow to orange powder.^{[1][2]} It is soluble in water, ethanol, and acetone. The compound is chemically stable under standard ambient conditions (room temperature).^[3]

Quantitative Data Summary

Property	Value	References
Chemical Formula	$C_{17}H_{12}NNaO_8S_2 \cdot xH_2O$	[4][5]
Molecular Weight	445.40 g/mol (anhydrous basis)	[4][5][6]
CAS Number	206752-32-1	[4][5][6]
Appearance	Yellow to orange powder	[1][2]
Melting Point	>300 °C	[6][7]
Solubility	Soluble in water, ethanol, and acetone. Soluble in 1 M NaOH (49.00-51.00 mg/mL, yellow to orange). Soluble in DMSO (55 mg/mL).	[8]
UV-Vis λ_{max}	340-344 nm. The complex with boron has an absorption maximum at approximately 415 nm.	[7][8]
Purity (by HPLC)	Typically $\geq 95\%$	[3][5][6]
Loss on Drying	Max. 1.0%	[3]
Sodium (Na) Content	4.5 – 5.5%	[3]
Stability	Stable under normal conditions. Protect from light and moisture.	[3][7]

Experimental Protocols

The most prominent application of **Azomethine-H monosodium salt hydrate** is in the determination of boron. The following is a detailed protocol for this colorimetric method.

Determination of Boron in Water Samples using UV/Vis Spectroscopy

This method is based on the reaction of Azomethine-H with boron in a buffered aqueous solution to form a colored complex, the absorbance of which is measured spectrophotometrically.

1. Reagent Preparation:

- Azomethine-H Reagent:

- Dissolve 0.90 g of **Azomethine-H monosodium salt hydrate** and 2.0 g of ascorbic acid in 100 mL of deionized water.[2]
- Gentle heating in a water bath may be required to aid dissolution.[2]
- The ascorbic acid is added to prevent oxidation of the reagent.[9]
- Store the solution in a refrigerator; it is stable for up to 48 hours.[2]

- Buffer-Masking Agent:

- Dissolve 250 g of ammonium acetate, 25 g of EDTA tetrasodium salt, and 10 g of nitrilotriacetic acid disodium salt in 400 mL of deionized water.[2]
- Slowly add 125 mL of acetic acid and mix well.[2] This solution serves to maintain the optimal pH and mask interfering ions.

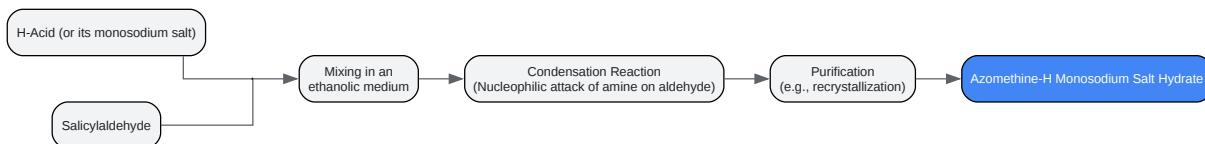
2. Standard Preparation:

- Prepare a series of boron standard solutions with concentrations ranging from 0.1 to 10 ppm by diluting a certified boron stock solution.

3. Sample Analysis:

- To 3 mL of the water sample (or diluted sample) in a test tube, add 1 mL of the Buffer-Masking agent and mix thoroughly.[2]
- Add 1 mL of the Azomethine-H reagent and mix again.[2]
- Allow the solution to stand for 1 hour for full color development.[2]

- Measure the absorbance of the solution at 415 nm using a UV/Vis spectrophotometer, with a reagent blank as the reference.[9]

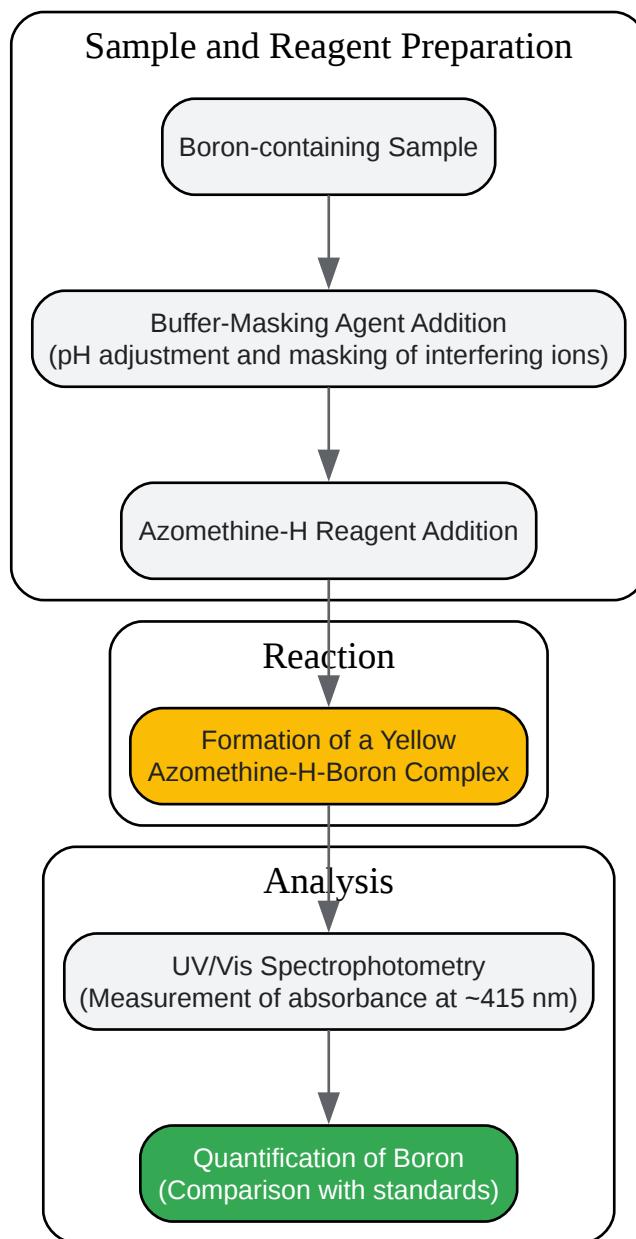

4. Calibration and Calculation:

- Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding boron concentrations.
- Determine the boron concentration in the sample from the calibration curve.

Synthesis and Reaction Mechanisms

Synthesis of Azomethine-H

Azomethine-H is synthesized through the condensation reaction of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) or its monosodium salt with salicylaldehyde.[5][10]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Azomethine-H monosodium salt hydrate**.

Reaction with Boron for Colorimetric Detection

The analytical utility of Azomethine-H lies in its specific reaction with borate ions to form a stable, colored complex. This reaction is the basis for the spectrophotometric determination of boron.

[Click to download full resolution via product page](#)

Caption: Workflow for the colorimetric determination of boron using Azomethine-H.

Safety and Handling

Azomethine-H monosodium salt hydrate is not classified as a hazardous substance or mixture.[3] However, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment such as gloves and safety glasses.

[4] In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move the person into fresh air.[4]

Conclusion

Azomethine-H monosodium salt hydrate is an indispensable reagent for the determination of boron across various scientific and industrial fields. Its high sensitivity, stability, and the simplicity of the analytical method make it a preferred choice for researchers. This guide provides a foundational understanding of its chemical properties, practical application, and synthesis, serving as a valuable resource for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. Automated preparation of Azomethine-H and the subsequent determination of boron in fertilizer process and water effluent streams with sequential injection analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. aesi.ces.uga.edu [aesi.ces.uga.edu]
- 5. CN104744320A - Preparation method of azomethine-H acid - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]

- To cite this document: BenchChem. [Azomethine-H Monosodium Salt Hydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2641098#azomethine-h-monosodium-salt-hydrate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com